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Compound of Interest

Compound Name: 5-Chloro-2-methyl-2H-indazole

CAS No.: 541539-86-0

Cat. No.: B1588855 Get Quote

Executive Summary
5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) represents a specialized subclass of the

indazole pharmacophore, distinguished by its quinoid-like 2H-tautomeric electronic structure.[1]

[2] Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole scaffold offers unique

vectorality for hydrogen bonding and distinct dipole characteristics, making it a high-value motif

in the design of kinase inhibitors (e.g., VEGFR, ALK) and modulators of nuclear receptors (e.g.,

RORγ).[1]

This guide provides a rigorous technical analysis of its chemical properties, focusing on the

critical challenge of regioselective synthesis, the spectroscopic differentiation of isomers, and

its reactivity profile for late-stage functionalization.[1]

Structural & Physical Characterization
Electronic Structure: The 2H-Indazole Anomaly
The defining feature of 5-chloro-2-methyl-2H-indazole is the fixed localization of the double

bond between N1 and C7a, forcing a quinoid resonance contribution.[1] This contrasts with the

1-methyl isomer, which retains a fully benzenoid benzene ring.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1588855?utm_src=pdf-interest
https://www.benchchem.com/product/b1588855?utm_src=pdf-body
https://accelachem.com/cn/productview_goodsid_118136_goodscode_SY105459.html
http://www.accelachem.com/cn/productview_goodsid_118135_goodscode_SY105458.html
https://accelachem.com/cn/productview_goodsid_118136_goodscode_SY105459.html
https://accelachem.com/cn/productview_goodsid_118136_goodscode_SY105459.html
https://www.benchchem.com/product/b1588855?utm_src=pdf-body
https://accelachem.com/cn/productview_goodsid_118136_goodscode_SY105459.html
https://accelachem.com/cn/productview_goodsid_118136_goodscode_SY105459.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
1-Methyl-1H-
indazole (Isomer A)

2-Methyl-2H-

indazole (Isomer B -

Target)

Implications for
Drug Design

Electronic Character
Benzenoid (Aromatic

stability high)

Quinoid-like (Higher

energy, ~2.3 kcal/mol

less stable)

2H-indazoles are

often more potent H-

bond acceptors due to

higher electron

density at N1.[1]

Dipole Moment Lower (~1.5 D) Higher (~3.4 D)

Enhanced solubility in

polar media; distinct

binding pocket

orientation.[1]

Basicity (pKa)
Less basic (pKb ~ 9-

10)

More basic (pKb ~ 7-

8)

N1 is a stronger Lewis

base, affecting salt

formation and metal

coordination.[1]

LogP (Predicted) ~2.5 - 2.8 ~2.2 - 2.5

Slightly lower

lipophilicity due to

higher polarity.[1]

Spectroscopic Identification (NMR)
Distinguishing the 2-methyl isomer from the 1-methyl impurity is the most frequent analytical

challenge.[1]

1H NMR Signature:

N-Methyl Group: The

-Me singlet for the 2H-isomer typically appears downfield (

4.1–4.2 ppm) compared to the 1H-isomer (

3.9–4.0 ppm) due to the deshielding effect of the adjacent nodal plane of the quinoid
system.[1]
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C3-Proton: The singlet at position 3 is a diagnostic handle.[1] In 2H-indazoles, this proton

often shows a characteristic shift (

~8.0–8.3 ppm) distinct from the 1H-form.[1]

13C NMR: The N-Me carbon in 2H-indazoles resonates at a significantly different frequency

(typically

35–40 ppm) compared to 1H-indazoles (

45–50 ppm).[1]

Regioselective Synthesis Strategies
Achieving high selectivity for the 2H-isomer is difficult because direct alkylation of 5-chloro-1H-

indazole favors the thermodynamic 1-substituted product.[1] Two primary strategies are

employed to overcome this.

Strategy A: Kinetic Control Alkylation
Direct methylation of 5-chloro-1H-indazole using Meerwein’s reagent (Trimethyloxonium

tetrafluoroborate) or Methyl trichloroacetimidate can shift selectivity toward the N2 position.[1]

Mechanism: The N2 nitrogen is kinetically more accessible (less sterically hindered and

higher electron density in the neutral tautomer) than N1.

Protocol Note: Reactions must be kept at lower temperatures to prevent thermal equilibration

to the 1-methyl isomer.

Strategy B: De Novo Cyclization (The "Copper Route")
This is the preferred industrial route for high purity. It constructs the N2-methyl bond before ring

closure, guaranteeing 100% regioselectivity.[1]

Reagents: 5-Chloro-2-halobenzaldehyde + Methylamine + Sodium Azide.[1]

Catalyst: CuI / Ligand (e.g., L-proline or diamines).[1]
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Mechanism: Condensation to the imine, followed by copper-catalyzed azide attack and

denitrogenative cyclization.[1]

Synthesis Workflow Diagram

Thermodynamic Route (Avoid)

Regioselective Route (Recommended)

5-Chloro-1H-indazole MeI / Base 1-Methyl Isomer
(Major Product)

5-Chloro-2-bromobenzaldehyde 1. MeNH2
2. NaN3, CuI (cat)

5-Chloro-2-methyl-2H-indazole
(Exclusive Product)

Click to download full resolution via product page

Caption: Comparison of direct alkylation (low selectivity) vs. copper-catalyzed cyclization (high

fidelity).

Chemical Reactivity Profile
The 5-chloro-2-methyl-2H-indazole scaffold presents two orthogonal vectors for chemical

modification: the C3-H bond (nucleophilic/radical character) and the C5-Cl bond (electrophilic

character).[1]

C3-Functionalization (C-H Activation)
The C3 position in 2H-indazoles is electron-rich and susceptible to direct functionalization

without pre-activation.[1]

Radical C-H Amidation: Recent photoredox protocols (using 4CzIPN catalyst) allow direct

installation of amides at C3.[1][3]

Electrophilic Halogenation: Treatment with NIS or NBS regioselectively halogenates C3,

providing a handle for subsequent Suzuki/Sonogashira couplings.[1]
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Lithiation: C3-lithiation (using n-BuLi at -78°C) is feasible but requires rapid trapping to avoid

ring opening or scrambling.[1]

C5-Functionalization (Cross-Coupling)
The chlorine atom at C5 is a "sleeping" handle.[1] It is generally stable to C3-manipulation

conditions but can be activated using specialized palladium catalysts.[1]

Suzuki-Miyaura: Requires electron-rich, bulky ligands (e.g., XPhos, Buchwald Precatalysts

Gen 3/4) to facilitate oxidative addition into the aryl chloride bond.[1]

Buchwald-Hartwig Amination: Allows introduction of amine side chains, critical for kinase

inhibitor potency.[1]

Reactivity Map

C3 Functionalization (Nucleophilic) C5 Functionalization (Electrophilic)

5-Chloro-2-methyl-2H-indazole

C3-I / C3-Br
(NIS/NBS)

Electrophilic Subst.

C3-Acyl
(Radical/Aldehyde)

Radical Mechanism

C5-Aryl
(Pd/XPhos)

Pd(0) Oxidative Addition

C5-Amino
(Pd/Buchwald)

Pd(0) Cross-Coupling

C3-Aryl
(C-H Activation)

Click to download full resolution via product page

Caption: Orthogonal reactivity logic allowing sequential elaboration of the scaffold.

Experimental Protocols
Protocol 4.1: Regioselective Synthesis via Copper
Catalysis
This protocol avoids the separation of isomers inherent in direct alkylation.
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Reagents: 2-Bromo-5-chlorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq),

Sodium Azide (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq), DMSO (0.5 M

concentration).

Procedure:

Combine aldehyde and methylamine in DMSO; stir at RT for 2 hours to form the imine

(monitor by TLC).

Add NaN3, CuI, L-Proline, and K2CO3 to the reaction vessel.[1]

Heat to 100°C for 12–16 hours under an argon atmosphere.

Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Dry

over Na2SO4.[1]

Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Validation:

Check 1H NMR for single N-Me peak at

~4.15 ppm.[1] Absence of peak at

~4.00 ppm confirms no 1H-isomer.[1]

Protocol 4.2: C3-Iodination (Preparation for Cross-
Coupling)

Reagents: 5-Chloro-2-methyl-2H-indazole (1.0 eq), NIS (N-iodosuccinimide, 1.1 eq),

Acetonitrile.

Procedure:

Dissolve substrate in MeCN.[1]

Add NIS portion-wise at 0°C.
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Allow to warm to RT and stir for 4 hours.

Workup: Quench with sat. Na2S2O3 (sodium thiosulfate) to remove excess iodine.[1]

Extract with DCM.[1]

Outcome: Yields 5-chloro-3-iodo-2-methyl-2H-indazole, a versatile intermediate.[1]

Safety & Handling
Hazards: 5-Chloro-2-methyl-2H-indazole is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

Isomer Stability: While the 2H-isomer is isolable and stable at room temperature, it is

thermodynamically less stable than the 1H-isomer.[1] Avoid prolonged heating (>150°C) in

the presence of strong acids, which may catalyze rearrangement to the 1-methyl form.[1]

Storage: Store under inert atmosphere at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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